molecular formula C18H21FN4 B6051475 N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6051475
M. Wt: 312.4 g/mol
InChI Key: LRGWDRLXNMXWOO-UHFFFAOYSA-N
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Description

N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a butylamine group at position 7, a 4-fluorophenyl substituent at position 3, and methyl groups at positions 2 and 3. This scaffold is notable for its versatility in medicinal chemistry, with structural modifications influencing biological activity, receptor selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWDRLXNMXWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the preparation of a suitable pyrazole derivative, followed by its reaction with a pyrimidine precursor

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Aromatic Ring (Position 3)

The 4-fluorophenyl group at position 3 is a key feature of the compound. Structural analogs with halogen or methoxy substitutions at this position exhibit distinct pharmacological profiles:

  • 4-Chlorophenyl analog (N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine): Replacing fluorine with chlorine increases molecular weight (328.84 g/mol vs.
  • 2-Chlorophenyl analog (N-sec-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine): Ortho-substitution introduces steric hindrance, which may reduce receptor binding affinity compared to para-substituted derivatives .
  • Methoxy-substituted analogs (e.g., MPZP: N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine): Methoxy groups improve solubility but may compromise CNS penetration due to increased polarity .
Table 1: Impact of Position 3 Substitutions
Compound Substituent (Position 3) Molecular Weight (g/mol) Key Property Reference
Target Compound 4-Fluorophenyl 312.38 Balanced lipophilicity
4-Chlorophenyl analog 4-Chlorophenyl 328.84 Enhanced lipophilicity
MPZP 4-Methoxy-2-methylphenyl 438.51 Improved aqueous solubility

Modifications at Position 7 (Amine Group)

The N-butyl chain at position 7 contributes to the compound’s pharmacokinetic profile. Analogs with bulkier or polar groups exhibit divergent behaviors:

  • N-(2-Methoxyethyl) analog (5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine): The methoxyethyl group increases polarity, reducing logP by ~1 unit compared to the butyl analog, which may limit blood-brain barrier penetration .
  • MPZP (N,N-bis(2-methoxyethyl)-substituted): This modification enhances CRF1 receptor antagonism (IC₅₀ = 12 nM) but shortens half-life due to metabolic instability .
Table 2: Position 7 Substitution Effects
Compound Substituent (Position 7) Biological Activity Key Finding Reference
Target Compound N-butyl Undisclosed (structural focus) Optimized lipophilicity
Compound 32 () N-(pyridin-2-ylmethyl) Anti-mycobacterial (MIC = 0.5 µg/mL) Enhanced target engagement
MPZP N,N-bis(2-methoxyethyl) CRF1 antagonist (IC₅₀ = 12 nM) High receptor affinity

Substituent Effects at Positions 2 and 5

Methyl groups at positions 2 and 5 are conserved in many analogs to maintain planarity and π-stacking interactions.

  • 5-tert-butyl analog (5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine): The tert-butyl group raises molecular weight (356.45 g/mol) and may reduce solubility .
  • 5-Phenyl analog (3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine): Aromatic substitution at position 5 improves anti-mycobacterial potency (MIC = 0.25 µg/mL) by enhancing hydrophobic interactions .

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) at position 3 enhance metabolic stability and receptor binding .
  • Polar side chains at position 7 improve solubility but may reduce CNS activity .
  • Anti-mycobacterial activity is maximized with pyridinylmethylamine groups and para-substituted aryl rings .

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